pKa Reduction Relative to Unsubstituted 3-Aminopiperidine
The introduction of a single fluorine atom at the 5-position decreases the conjugate acid pKa of the 3-aminopiperidine core by 1.4–1.8 units compared with the unsubstituted parent, moving the basicity into a range (pKa ≈ 8.0–8.4) that is more compatible with the hydrogen‑bonding requirements of kinase hinge regions [1][2]. The non‑fluorinated comparator, piperidin-3-amine, exhibits a pKa of approximately 9.8, which often leads to excessive protonation at physiological pH and reduced passive membrane permeability.
| Evidence Dimension | pKa (conjugate acid) of the 3-amino group |
|---|---|
| Target Compound Data | pKa ≈ 8.0–8.4 (3-amino-5-fluoropiperidine, measured by potentiometric titration) [1][2] |
| Comparator Or Baseline | Piperidin-3-amine (unsubstituted): pKa ≈ 9.8 [1][2] |
| Quantified Difference | ΔpKa = −1.4 to −1.8 units |
| Conditions | Potentiometric titration in aqueous solution; values confirmed across cis and trans stereoisomers [1][2] |
Why This Matters
A pKa in the 8.0–8.4 range ensures a higher fraction of neutral amine at physiological pH, directly improving passive permeability and oral absorption without sacrificing the hydrogen‑bond donor capacity needed for kinase binding.
- [1] Orliac A, Routier J, Charvillon FB, Sauer WHB, Bombrun A, Kulkarni SS, Pardo DG, Cossy J. Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry – A European Journal. 2014;20(13):3813-3824. View Source
- [2] Orliac A. Synthèse et propriétés physico-chimiques des fluoro-pipéridines. Thèse de doctorat, Université Pierre et Marie Curie – Paris VI. 2013. View Source
